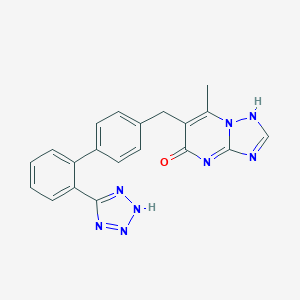
2,4-Difluoropyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoropyrimidine-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material science. It is a pyrimidine derivative that contains two fluorine atoms at positions 2 and 4 and an aldehyde group at position 5.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoropyrimidine-5-carbaldehyde is not fully understood. However, it has been proposed that it exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For instance, it has been suggested that its antiviral activity is due to its ability to inhibit the viral polymerase activity.
Biochemical and physiological effects:
2,4-Difluoropyrimidine-5-carbaldehyde has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways. Moreover, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,4-Difluoropyrimidine-5-carbaldehyde in lab experiments is its potent biological activity. It exhibits activity against a wide range of microorganisms and cancer cells, making it a promising candidate for the development of new drugs. However, one of the limitations is its toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2,4-Difluoropyrimidine-5-carbaldehyde. One of the areas of interest is its potential application in the development of new drugs for the treatment of viral infections and cancer. Additionally, there is a need for further studies to elucidate its mechanism of action and to identify its molecular targets. Moreover, there is a need for the development of new synthesis methods that are more efficient and cost-effective. Finally, there is a need for the evaluation of its toxicity and safety in vivo to determine its potential use in clinical settings.
Conclusion:
In conclusion, 2,4-Difluoropyrimidine-5-carbaldehyde is a chemical compound that exhibits potent biological activity and has potential applications in various fields such as pharmaceuticals, agrochemicals, and material science. Its synthesis can be achieved through several methods, and it has been found to exhibit antiviral, antibacterial, and antifungal activities. However, its toxicity at high concentrations may limit its use in certain applications. Further research is needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its toxicity and safety in vivo.
Métodos De Síntesis
The synthesis of 2,4-Difluoropyrimidine-5-carbaldehyde can be achieved through several methods. One of the most common methods involves the reaction of 2,4-difluorobenzonitrile with ethyl formate in the presence of sodium ethoxide. This reaction leads to the formation of 2,4-Difluoropyrimidine-5-carboxylic acid ethyl ester, which can be converted into the aldehyde derivative through a series of reactions involving hydrolysis and oxidation.
Aplicaciones Científicas De Investigación
2,4-Difluoropyrimidine-5-carbaldehyde has been widely studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antiviral, antibacterial, and antifungal activities. For instance, a study conducted by Liu et al. (2018) demonstrated that 2,4-Difluoropyrimidine-5-carbaldehyde exhibited potent antiviral activity against influenza A virus by inhibiting the viral polymerase activity. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
161124-04-5 |
|---|---|
Nombre del producto |
2,4-Difluoropyrimidine-5-carbaldehyde |
Fórmula molecular |
C5H2F2N2O |
Peso molecular |
144.08 g/mol |
Nombre IUPAC |
2,4-difluoropyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H2F2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H |
Clave InChI |
RZWMRALWLMBMJU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)F)F)C=O |
SMILES canónico |
C1=C(C(=NC(=N1)F)F)C=O |
Sinónimos |
5-Pyrimidinecarboxaldehyde, 2,4-difluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



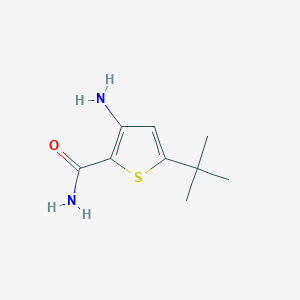
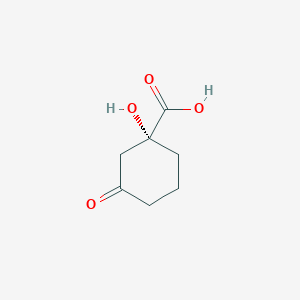
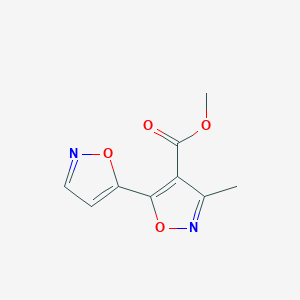

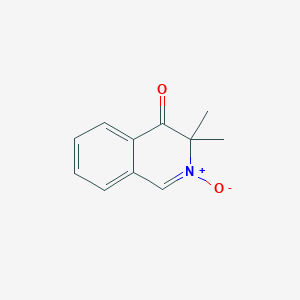
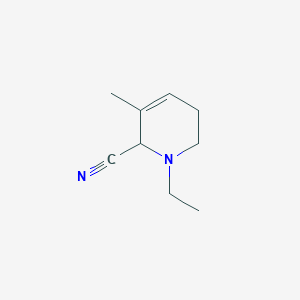
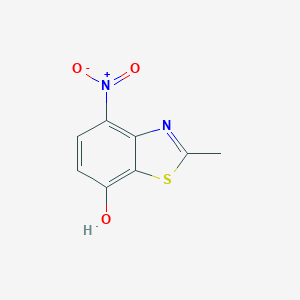
![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
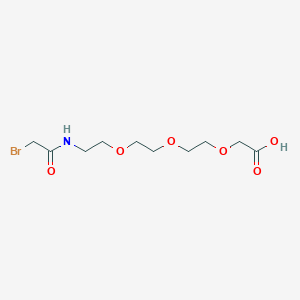
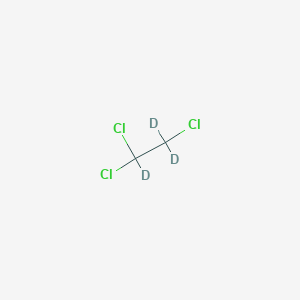
![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
